Cas no 2091487-85-1 (2,5-dichloropyrido2,3-dpyrimidine-7-carboxylic acid)

2,5-dichloropyrido2,3-dpyrimidine-7-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- Pyrido[2,3-d]pyrimidine-7-carboxylic acid, 2,5-dichloro-
- 2,5-dichloropyrido2,3-dpyrimidine-7-carboxylic acid
-
- インチ: 1S/C8H3Cl2N3O2/c9-4-1-5(7(14)15)12-6-3(4)2-11-8(10)13-6/h1-2H,(H,14,15)
- InChIKey: SCYJULCGOIYSMG-UHFFFAOYSA-N
- ほほえんだ: C1(Cl)=NC=C2C(Cl)=CC(C(O)=O)=NC2=N1
2,5-dichloropyrido2,3-dpyrimidine-7-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-301392-1.0g |
2,5-dichloropyrido[2,3-d]pyrimidine-7-carboxylic acid |
2091487-85-1 | 1.0g |
$0.0 | 2023-02-26 | ||
Enamine | EN300-301392-1g |
2,5-dichloropyrido[2,3-d]pyrimidine-7-carboxylic acid |
2091487-85-1 | 1g |
$0.0 | 2023-09-06 |
2,5-dichloropyrido2,3-dpyrimidine-7-carboxylic acid 関連文献
-
1. Back matter
-
Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
2,5-dichloropyrido2,3-dpyrimidine-7-carboxylic acidに関する追加情報
Introduction to 2,5-dichloropyrido[2,3-d]pyrimidine-7-carboxylic acid (CAS No. 2091487-85-1)
2,5-dichloropyrido[2,3-d]pyrimidine-7-carboxylic acid, identified by the CAS number 2091487-85-1, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrido[2,3-d]pyrimidine scaffold, a class of molecules known for their diverse biological activities and potential therapeutic applications. The structural features of this compound, particularly the presence of chlorine substituents at the 2 and 5 positions and a carboxylic acid functional group at the 7 position, contribute to its unique chemical properties and biological interactions.
The pyrido[2,3-d]pyrimidine core is a fused bicyclic system consisting of a pyridine ring and a pyrimidine ring. This structural motif is widely recognized for its role in various bioactive molecules, including several FDA-approved drugs. The chlorine atoms at the 2 and 5 positions enhance the electrophilicity of the molecule, making it a valuable intermediate in organic synthesis and drug development. Additionally, the carboxylic acid group at the 7 position provides a site for further functionalization, enabling the creation of more complex derivatives with tailored biological activities.
In recent years, there has been a growing interest in exploring the pharmacological potential of pyrido[2,3-d]pyrimidine derivatives. These compounds have shown promise in various preclinical studies as inhibitors of kinases and other enzymes involved in cancer cell proliferation and survival. Specifically, modifications to the pyrido[2,3-d]pyrimidine scaffold have led to the discovery of several novel agents that exhibit potent antitumor activity. The introduction of electron-withdrawing groups such as chlorine atoms has been particularly effective in enhancing binding affinity to target proteins.
One of the most compelling aspects of 2,5-dichloropyrido[2,3-d]pyrimidine-7-carboxylic acid is its versatility as a building block in medicinal chemistry. The carboxylic acid moiety allows for further derivatization through esterification, amidation, or coupling reactions with other bioactive molecules. This flexibility has enabled researchers to generate libraries of compounds with diverse pharmacological profiles. For instance, recent studies have demonstrated that derivatives of this compound can modulate signaling pathways associated with inflammation and immune response, suggesting potential applications in treating autoimmune diseases.
The synthesis of 2,5-dichloropyrido[2,3-d]pyrimidine-7-carboxylic acid typically involves multi-step organic reactions starting from readily available precursors. The key steps include cyclization reactions to form the pyrido[2,3-d]pyrimidine core followed by chlorination and carboxylation at specific positions. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making it feasible to produce this compound in sufficient quantities for both research and commercial purposes.
From a computational chemistry perspective, 2,5-dichloropyrido[2,3-d]pyrimidine-7-carboxylic acid has been extensively studied to understand its molecular interactions with biological targets. Molecular docking simulations have revealed that this compound can bind effectively to kinases and other enzymes implicated in cancer progression. The presence of chlorine atoms enhances hydrophobic interactions with aromatic residues in these targets, while the carboxylic acid group forms hydrogen bonds with polar amino acid side chains. These interactions contribute to high binding affinities and prolonged residence times on the target protein.
Preclinical studies have provided valuable insights into the pharmacological effects of 2,5-dichloropyrido[2,3-d]pyrimidine-7-carboxylic acid derivatives. In vitro assays have demonstrated that certain analogs exhibit inhibitory activity against mutant kinases associated with resistance to targeted therapies. Additionally, animal models have shown that these compounds can suppress tumor growth without significant toxicity at therapeutic doses. These findings support further investigation into their clinical potential for treating various types of cancer.
The development of 2,5-dichloropyrido[2,3-d]pyrimidine-7-carboxylic acid as a lead compound for drug discovery aligns with current trends in oncology research. The integration of structure-based drug design principles with high-throughput screening techniques has accelerated the identification of promising candidates. By leveraging computational tools and synthetic chemistry expertise, researchers can rapidly optimize lead structures to improve efficacy and reduce off-target effects.
The future prospects for 2,5-dichloropyrido[2,3-d]pyrimidine-7-carboxylic acid are promising as it continues to be explored in both academic and industrial settings. Collaborative efforts between chemists and biologists are essential for translating preclinical findings into clinical applications. As our understanding of disease mechanisms evolves,so too will our ability to design molecules that precisely target pathological processes while minimizing side effects.
2091487-85-1 (2,5-dichloropyrido2,3-dpyrimidine-7-carboxylic acid) 関連製品
- 1448058-80-7(1-methanesulfonyl-N-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}piperidine-4-carboxamide)
- 112-30-1(decanol)
- 81805-98-3(7-Hydroxybenzo[d][1,3]dioxole-5-carbaldehyde)
- 430442-17-4(4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine)
- 2549051-54-7(3-{[1-(1,3-Benzothiazole-2-carbonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one)
- 2012941-95-4({1-3-(2-methoxyethoxy)propylazetidin-2-yl}methanamine)
- 1806907-51-6(2-Cyano-4-(difluoromethyl)-5-fluoro-3-nitropyridine)
- 1825615-92-6(2,4-Dibromo-N-(cyanomethyl)-N-methylbenzamide)
- 156878-64-7(3-Ethyl-4-iodophenol)
- 1343405-76-4((3R,4R)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid)



